Ethyl 1-(5-(methylamino)pyridin-2-yl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(5-(methylamino)pyridin-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole-carboxylate derivative featuring a pyridine ring substituted with a methylamino group at the 5-position and a pyrazole moiety at the 2-position.
Properties
IUPAC Name |
ethyl 1-[5-(methylamino)pyridin-2-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-3-18-12(17)9-6-15-16(8-9)11-5-4-10(13-2)7-14-11/h4-8,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTWYAWEHGONIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=C(C=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140570 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[5-(methylamino)-2-pyridinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-04-6 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[5-(methylamino)-2-pyridinyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[5-(methylamino)-2-pyridinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 1-(5-(methylamino)pyridin-2-yl)-1H-pyrazole-4-carboxylate (EPC) is a pyrazole-based compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by a pyrazole ring, an ethyl ester group, and a pyridine moiety with a methylamino substitution, which may enhance its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄N₄O₂
- Molecular Weight : 246.27 g/mol
- CAS Number : 69722-29-8
The presence of the methylamino group on the pyridine ring is significant as it may influence the compound's solubility and bioavailability compared to other similar compounds, potentially leading to distinct pharmacological effects.
The biological activity of EPC is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. Pyrazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties. The specific interactions of EPC with these targets are still under investigation but are expected to be similar to those observed in structurally related compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound Name | Cell Line Tested | IC₅₀ (μM) |
|---|---|---|
| Pyrazole Derivative A | MCF7 | 3.79 |
| Pyrazole Derivative B | NCI-H460 | 12.50 |
| Pyrazole Derivative C | A549 | 26 |
EPC's structural similarities suggest it may exhibit comparable efficacy against cancer cell lines, although specific data for EPC remains limited.
Anti-inflammatory Activity
Pyrazole derivatives have also been explored for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary studies indicate that EPC may possess similar inhibitory effects, although detailed studies are required to confirm this hypothesis.
Synthesis and Structural Analogues
The synthesis of EPC typically involves multi-step organic synthesis techniques. The following table compares EPC with structurally related compounds that have documented biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 1,5-Diphenyl-1H-pyrazole-4-carboxylate | C₁₄H₁₈N₂O₂ | Contains diphenyl substitution; potential for different biological activities |
| Ethyl 5-amino-1-pyridin-2-yl-1H-pyrazole-4-carboxylate | C₁₂H₁₄N₄O₂ | Lacks methylamino group; may have different interactions |
| Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole | C₁₂H₁₄N₄O₂ | Variation in pyridine substitution; could influence biological activity differently |
Case Studies and Research Findings
While specific case studies on EPC are sparse, research on related pyrazole compounds provides insights into its potential applications:
- Anticancer Assessment : Studies on pyrazole derivatives have shown promising results in inhibiting tumor growth in various cancer models. For example, derivatives tested against A549 lung cancer cells exhibited growth inhibition with IC₅₀ values ranging from 0.95 nM to 49.85 μM depending on the structural modifications.
- Mechanistic Studies : Investigations into the mechanisms of action for similar compounds have revealed interactions with DNA and kinase inhibition pathways, suggesting that EPC may also engage in these mechanisms.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(5-(methylamino)pyridin-2-yl)-1H-pyrazole-4-carboxylate is primarily studied for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their anti-inflammatory properties, particularly as potential cyclooxygenase (COX) inhibitors.
Case Study: COX Inhibition
A study demonstrated that derivatives of this compound exhibited significant COX inhibition, which is crucial for developing nonsteroidal anti-inflammatory drugs (NSAIDs). The inhibition of prostaglandin synthesis can alleviate pain and inflammation while minimizing gastric damage associated with traditional NSAIDs .
Synthesis of Bioactive Compounds
The compound serves as a building block for synthesizing more complex molecules with biological activity. Researchers have successfully synthesized pyrazolobenzotriazinone derivatives from this compound, which have shown promise in treating various conditions including cancer and inflammatory diseases .
Crystal Structure Analysis
Understanding the crystal structure of this compound has provided insights into its interactions at the molecular level. The analysis revealed intramolecular hydrogen bonding and π–π stacking interactions that are essential for its stability and reactivity .
| Interaction Type | Description |
|---|---|
| Intramolecular | N—H⋯N and N—H⋯O hydrogen bonds |
| Intermolecular | C—H⋯O and N—H⋯O hydrogen bonds |
| π–π Stacking | Centroid distances between ring systems |
Potential Agricultural Applications
Emerging research suggests that derivatives of this compound may also have applications in agriculture as agrochemicals or pesticides due to their biological activity against certain pests and pathogens .
Chemical Reactions Analysis
Hydrolysis and Ester Conversion
The ethyl ester undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives (Table 2).
Hydrolysis products are intermediates for bioactive molecules, particularly kinase inhibitors.
Amidation and Alkylation
The amino group on the pyridine ring participates in Schiff base formation and alkylation (Table 3).
| Reaction | Reagents | Product Structure | Yield |
|---|---|---|---|
| Schiff base synthesis | Benzaldehyde, MeOH, RT, 12h | N-Benzylidene derivative | 78% |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 3h | N-Methylated pyridine | 65% |
These modifications enhance solubility and target selectivity in medicinal applications .
Halogenation
Bromination at the pyrazole C5 position is achieved via Sandmeyer-type reactions (Table 4).
| Halogenation Method | Reagents | Product | Yield |
|---|---|---|---|
| Copper-mediated bromination | CuBr₂, t-BuONO, CH₃CN, 65°C, 24h | 5-Bromo-1-(5-(methylamino)pyridin-2-yl)-1H-pyrazole-4-carboxylate | 66% |
Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Cyclization and Heterocycle Formation
The compound participates in cyclocondensation to form fused heterocycles (Table 5).
| Cyclization Partner | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | EtOH, Δ, 8h | Pyrazolo[3,4-d]pyrimidin-4-one | 52% |
| Thiourea | AcOH, 120°C, microwave, 1h | Thiazolo[5,4-c]pyridine | 60% |
These reactions expand utility in developing polycyclic scaffolds for drug discovery .
Stability and Reactivity Trends
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
*Calculated based on molecular formula C₁₂H₁₄N₄O₂.
Key Observations :
- Substituent Position: The position of substituents on the pyridine ring (e.g., 5- vs. 6-position) significantly impacts binding affinity. For example, the 5-fluoro and 6-(methylamino) substitution in the trifluoromethyl variant enhances interactions with bacterial enzymes .
- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and chloro (-Cl) substituents increase lipophilicity and metabolic stability compared to methylamino (-NHCH₃) groups .
- Amino vs. Methylamino: The presence of a methylamino group (vs. a primary amino group) may improve solubility and reduce off-target interactions due to steric and electronic effects .
Key Findings :
- Antibiotic Adjuvants: Pyrazole-carboxylates with amino or methylamino substituents demonstrate potentiation of colistin against multidrug-resistant Acinetobacter baumannii, likely through disruption of bacterial membranes .
- Trifluoromethyl Derivatives : Compounds with -CF₃ groups exhibit enhanced metabolic stability and bioavailability, making them candidates for prolonged therapeutic action .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 1-(5-(methylamino)pyridin-2-yl)-1H-pyrazole-4-carboxylate?
Answer:
The synthesis typically involves a cyclocondensation reaction of ethyl acetoacetate with substituted hydrazines and carbonyl-containing reagents. For example:
- Step 1: Formation of the pyrazole core via cyclocondensation of ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine derivatives .
- Step 2: Functionalization of the pyridine ring at the 5-position with methylamino groups using nucleophilic substitution or reductive amination.
- Step 3: Hydrolysis or alkylation to introduce the carboxylate ester group at the 4-position of the pyrazole ring .
Table 1: Representative Reaction Conditions and Yields
| Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate, DMF-DMA | Ethanol | 80 | 65–75 | |
| 5-Amino-pyridine derivative | DCM | 25 | 50–60 |
Basic: What spectroscopic and crystallographic techniques are used for structural characterization?
Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., δ 1.21–1.48 ppm for ethyl ester protons, δ 6.62–8.61 ppm for aromatic protons) .
- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, C=O bond lengths in the carboxylate group typically range from 1.21–1.23 Å .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 450.2 for related derivatives) .
Advanced: How can computational modeling optimize reaction conditions for pyrazole ring functionalization?
Answer:
- Density Functional Theory (DFT): Predicts regioselectivity in cyclocondensation reactions by analyzing transition-state energies. For example, DFT can model the stability of intermediates during Biginelli reactions .
- Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to improve yields .
- Graph Set Analysis: Maps hydrogen-bonding patterns to predict crystallinity and solubility .
Table 2: Computational Parameters for Pyrazole Derivatives
| Parameter | Value (DFT) | Experimental Value | Deviation (%) |
|---|---|---|---|
| C-N Bond Length (Å) | 1.34 | 1.32–1.35 | 0.7–1.5 |
| Reaction Energy (kcal/mol) | -12.8 | -11.5 to -13.2 | 2.3–3.1 |
Advanced: How to resolve contradictions in crystallographic data during refinement?
Answer:
- Multi-Software Validation: Cross-validate SHELXL-refined structures with PLATON or OLEX2 to detect outliers in bond angles or displacement parameters .
- Twinned Data Analysis: Use SHELXL’s TWIN command for handling pseudo-merohedral twinning, common in pyrazole derivatives .
- Hydrogen Bonding Consistency: Ensure hydrogen-bond distances (e.g., N-H···O=C: 2.8–3.0 Å) align with Etter’s graph set rules .
Advanced: What strategies mitigate decomposition of sensitive methylamino groups during synthesis?
Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield the methylamino moiety during acidic/basic conditions .
- Low-Temperature Workup: Conduct reactions below 0°C to prevent amine oxidation .
- In Situ Monitoring: Track reaction progress via LC-MS to halt at optimal conversion (e.g., >95% purity thresholds) .
Advanced: How to analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?
Answer:
- Orthogonal Assays: Validate enzyme inhibition (e.g., Keap1 binding) using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Crystallographic Overlays: Compare ligand-binding modes in protein crystal structures to identify steric clashes or electronic mismatches .
- Meta-Analysis: Aggregate data from multiple studies (e.g., IC50 values) to distinguish assay-specific artifacts from true SAR trends .
Basic: What purification methods are optimal for isolating pyrazole-carboxylate derivatives?
Answer:
- Flash Chromatography: Use gradients of hexane/ethyl acetate (e.g., 70:30 to 50:50) for intermediates .
- Recrystallization: Ethanol/water mixtures (e.g., 1:1) yield high-purity crystals (>98%) .
- HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related isomers .
Advanced: How to design stable analogs for in vivo pharmacokinetic studies?
Answer:
- Ester-to-Acid Conversion: Hydrolyze the ethyl ester to the carboxylic acid to improve metabolic stability .
- Isotopic Labeling: Introduce deuterium at labile positions (e.g., methylamino groups) to slow CYP450-mediated degradation .
- Prodrug Strategies: Mask polar groups (e.g., phosphate esters) to enhance bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
